1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine typically involves the formation of the thiopyrano ring followed by the introduction of the imidazole moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.
Industrial production: Large-scale production may involve optimized versions of these methods to ensure high yield and purity.
Chemical Reactions Analysis
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common reagents and conditions: Reactions often require specific conditions such as controlled temperature and pH to ensure selectivity and yield.
Major products: The products of these reactions depend on the specific reagents and conditions used, but can include various substituted imidazole derivatives.
Scientific Research Applications
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets:
Molecular targets: These may include enzymes, receptors, or nucleic acids.
Pathways involved: The compound may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.
Comparison with Similar Compounds
1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine can be compared with other similar compounds:
1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine: Another related compound with a different heterocyclic ring system.
1-cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride:
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
2866335-54-6 |
---|---|
Molecular Formula |
C8H10F3N3O2S |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3,4,6,7-tetrahydrothiopyrano[3,4-d]imidazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3S.C2HF3O2/c7-6-8-4-1-2-10-3-5(4)9-6;3-2(4,5)1(6)7/h1-3H2,(H3,7,8,9);(H,6,7) |
InChI Key |
NYFUEQKOKKFOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC2=C1N=C(N2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.